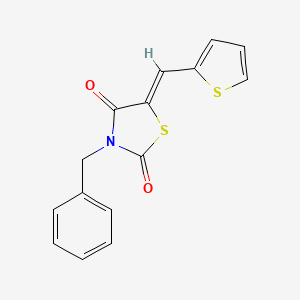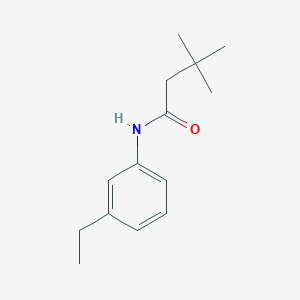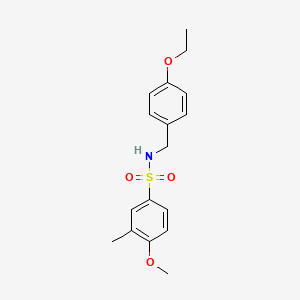
3-benzyl-5-(2-thienylmethylene)-1,3-thiazolidine-2,4-dione
Übersicht
Beschreibung
3-benzyl-5-(2-thienylmethylene)-1,3-thiazolidine-2,4-dione, also known as BM-TMD, is a heterocyclic compound that has attracted significant attention in the scientific community for its potential therapeutic applications. BM-TMD belongs to the class of thiazolidinedione derivatives, which have been extensively studied for their anti-inflammatory, anti-diabetic, and anti-cancer properties.
Wirkmechanismus
The mechanism of action of 3-benzyl-5-(2-thienylmethylene)-1,3-thiazolidine-2,4-dione is not fully understood. However, it is believed that 3-benzyl-5-(2-thienylmethylene)-1,3-thiazolidine-2,4-dione exerts its anti-inflammatory and anti-tumor effects by inhibiting the NF-κB signaling pathway, which regulates the expression of genes involved in inflammation and cell survival. 3-benzyl-5-(2-thienylmethylene)-1,3-thiazolidine-2,4-dione has also been shown to induce apoptosis in cancer cells by activating the caspase-dependent pathway. Additionally, 3-benzyl-5-(2-thienylmethylene)-1,3-thiazolidine-2,4-dione has been reported to improve insulin sensitivity and glucose uptake in diabetic animal models by activating the AMPK signaling pathway.
Biochemical and Physiological Effects:
3-benzyl-5-(2-thienylmethylene)-1,3-thiazolidine-2,4-dione has been shown to have various biochemical and physiological effects. It has been reported to reduce the levels of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6, which are involved in the pathogenesis of various inflammatory diseases. 3-benzyl-5-(2-thienylmethylene)-1,3-thiazolidine-2,4-dione has also been shown to induce apoptosis in cancer cells by activating the caspase-dependent pathway. Furthermore, 3-benzyl-5-(2-thienylmethylene)-1,3-thiazolidine-2,4-dione has been reported to improve insulin sensitivity and glucose uptake in diabetic animal models.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of 3-benzyl-5-(2-thienylmethylene)-1,3-thiazolidine-2,4-dione is its potential therapeutic applications in various diseases such as inflammation, cancer, and diabetes. 3-benzyl-5-(2-thienylmethylene)-1,3-thiazolidine-2,4-dione has also been shown to have low toxicity and high selectivity towards cancer cells. However, one of the limitations of 3-benzyl-5-(2-thienylmethylene)-1,3-thiazolidine-2,4-dione is its poor solubility in water, which can affect its bioavailability and pharmacokinetics. Additionally, the synthesis of 3-benzyl-5-(2-thienylmethylene)-1,3-thiazolidine-2,4-dione is a multistep process that requires specialized equipment and expertise.
Zukünftige Richtungen
There are several future directions for the research and development of 3-benzyl-5-(2-thienylmethylene)-1,3-thiazolidine-2,4-dione. One of the potential directions is to improve the solubility and bioavailability of 3-benzyl-5-(2-thienylmethylene)-1,3-thiazolidine-2,4-dione by developing novel formulations and delivery systems. Another direction is to investigate the potential synergistic effects of 3-benzyl-5-(2-thienylmethylene)-1,3-thiazolidine-2,4-dione with other anti-inflammatory, anti-tumor, and anti-diabetic agents. Furthermore, the mechanism of action of 3-benzyl-5-(2-thienylmethylene)-1,3-thiazolidine-2,4-dione needs to be further elucidated to understand its therapeutic potential in various diseases. Finally, the preclinical and clinical studies of 3-benzyl-5-(2-thienylmethylene)-1,3-thiazolidine-2,4-dione need to be conducted to evaluate its safety and efficacy in humans.
Wissenschaftliche Forschungsanwendungen
3-benzyl-5-(2-thienylmethylene)-1,3-thiazolidine-2,4-dione has shown promising results in various scientific research applications. It has been reported to possess anti-inflammatory, anti-tumor, and anti-diabetic properties. 3-benzyl-5-(2-thienylmethylene)-1,3-thiazolidine-2,4-dione has been shown to inhibit the production of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6, which are involved in the pathogenesis of various inflammatory diseases. 3-benzyl-5-(2-thienylmethylene)-1,3-thiazolidine-2,4-dione has also been shown to induce apoptosis in cancer cells by activating the caspase-dependent pathway. Furthermore, 3-benzyl-5-(2-thienylmethylene)-1,3-thiazolidine-2,4-dione has been reported to improve insulin sensitivity and glucose uptake in diabetic animal models.
Eigenschaften
IUPAC Name |
(5Z)-3-benzyl-5-(thiophen-2-ylmethylidene)-1,3-thiazolidine-2,4-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11NO2S2/c17-14-13(9-12-7-4-8-19-12)20-15(18)16(14)10-11-5-2-1-3-6-11/h1-9H,10H2/b13-9- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XPLHQUUKWXTRHA-LCYFTJDESA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN2C(=O)C(=CC3=CC=CS3)SC2=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)CN2C(=O)/C(=C/C3=CC=CS3)/SC2=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11NO2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(Z)-3-benzyl-5-(thiophen-2-ylmethylene)thiazolidine-2,4-dione | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![11-chloro-N-methyl-N-[4-(trifluoromethoxy)phenyl]-7-(trifluoromethyl)-5,6-dihydrobenzo[h]pyrazolo[5,1-b]quinazoline-10-carboxamide](/img/structure/B4755896.png)
![butyl 3-({[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetyl}amino)benzoate](/img/structure/B4755902.png)

![3-(4-chlorophenyl)-2-[(2,4-dichlorobenzyl)thio]-6,6-dimethyl-3,5,6,8-tetrahydro-4H-pyrano[4',3':4,5]thieno[2,3-d]pyrimidin-4-one](/img/structure/B4755912.png)
![5-({[1-(4-fluorobenzyl)-1H-pyrazol-3-yl]amino}carbonyl)-1-methyl-1H-pyrazole-4-carboxylic acid](/img/structure/B4755918.png)
![1-(diphenylmethyl)-4-{[4-(methylthio)phenyl]carbonothioyl}piperazine](/img/structure/B4755925.png)
![10-({[5-(2-furyl)-4H-1,2,4-triazol-3-yl]thio}acetyl)-10H-phenothiazine](/img/structure/B4755934.png)


![6,8-dimethyl-N-[3-(4-morpholinyl)propyl]-2-(trifluoromethyl)-4-quinazolinamine](/img/structure/B4755978.png)
![(3aR,7aS)-2-[1-(2,4-dichlorobenzyl)-1H-1,2,4-triazol-3-yl]hexahydro-1H-isoindole-1,3(2H)-dione](/img/structure/B4755986.png)
![3-[2-cyano-3-(cyclopropylamino)-3-oxo-1-propen-1-yl]phenyl 2-furoate](/img/structure/B4755988.png)

![N-(1-bicyclo[2.2.1]hept-2-ylethyl)-N'-(4-nitrophenyl)thiourea](/img/structure/B4756007.png)